molecular formula C8H8N4 B3058115 1-(pyridin-2-yl)-1H-pyrazol-3-amine CAS No. 87949-16-4

1-(pyridin-2-yl)-1H-pyrazol-3-amine

Cat. No. B3058115
CAS RN: 87949-16-4
M. Wt: 160.18 g/mol
InChI Key: OGYHOOMSLFWCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(pyridin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that contains a pyridine and a pyrazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-(pyridin-2-yl)-1H-pyrazol-3-amine” can be analyzed using techniques such as single-crystal X-ray and spectroscopic techniques . These techniques can provide information about the geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface .

Scientific Research Applications

Antibacterial Synthesis

1-(Pyridin-2-yl)-1H-pyrazol-3-amine has been utilized in the synthesis of novel antibacterial agents. A study detailed the development of an environmentally friendly route for large-scale preparation of a novel oxazolidinone antibacterial candidate, where 1-(pyridin-2-yl)-1H-pyrazol-3-amine played a crucial role in the process (Yang et al., 2014).

Bioactive Compounds Synthesis

This compound is involved in the synthesis of various bioactive compounds. A research demonstrated the synthesis of pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. The structure of these compounds was determined through various techniques, including X-ray crystallography, where 1-(pyridin-2-yl)-1H-pyrazol-3-amine was a key component (Titi et al., 2020).

Photoluminescence Studies

This chemical has been studied for its photoluminescent properties. Research on the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex revealed interesting findings on its fluorescent properties. The study showed that the emission intensity and wavelength of the emission maximum varied significantly from solution to the solid state, indicating aggregation-induced emission behavior (Hiscock et al., 2019).

Energetic Materials Design

In the field of energetic materials, derivatives of 1-(pyridin-2-yl)-1H-pyrazol-3-amine have been explored. A study focused on the design and properties of bridged pyridine-based energetic derivatives, where this compound played a significant role. The research investigated various aspects including heats of formation and detonation properties of these energetic materials (Zhai et al., 2019).

Future Directions

The future directions for “1-(pyridin-2-yl)-1H-pyrazol-3-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, the development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-3-amine” could potentially be a candidate for drug development.

properties

IUPAC Name

1-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYHOOMSLFWCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542226
Record name 1-(Pyridin-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-2-yl)-1H-pyrazol-3-amine

CAS RN

87949-16-4
Record name 1-(Pyridin-2-yl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Hydrazinylpyridine (100 mg, 0.92 mmol), 3-methoxyacrylonitrile (0.077 mL, 0.92 mmol) and sodium ethoxide (62 mg, 0.92 mmol) were dissolved in ethanol (4.5 mL) and stirred at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, concentrated under reduced pressure, and purified by silica gel chromatography (ethyl acetate/hexanes, linear gradient) to afford 1-(pyridin-2-yl)-1H-pyrazol-3-amine. The purified material contained impurities and was used without further purification. MS ESI calc'd. for C8H9N4 [M+H]+ 161. found 161.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.077 mL
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-2-yl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-2-yl)-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(pyridin-2-yl)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(pyridin-2-yl)-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-(pyridin-2-yl)-1H-pyrazol-3-amine
Reactant of Route 6
1-(pyridin-2-yl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.